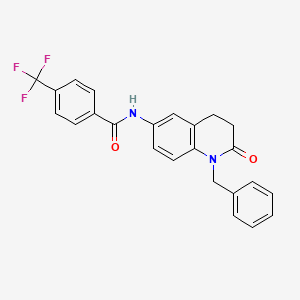

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O2/c25-24(26,27)19-9-6-17(7-10-19)23(31)28-20-11-12-21-18(14-20)8-13-22(30)29(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALNWZFYBHWSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C24H19F3N2O2

- Molecular Weight : 424.4 g/mol

- CAS Number : 941953-48-6

- IUPAC Name : N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Structural Characteristics

The compound features a quinoline core structure substituted with a benzyl group and a trifluoromethyl group. The presence of these functional groups is significant in determining the compound's biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- DNA Interaction : The quinoline structure allows for intercalation with DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : It may modulate receptor signaling pathways due to its structural attributes, influencing cellular responses.

Therapeutic Applications

Research indicates that this compound could have applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by targeting specific molecular pathways.

- Antimicrobial Properties : There is potential for antimicrobial activity against various pathogens.

- Neuroprotective Effects : Some studies hint at its ability to protect neuronal cells from oxidative stress.

In Vitro Studies

Recent in vitro studies have demonstrated the efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | DNA intercalation |

| MCF7 (Breast) | 12.3 | Enzyme inhibition |

| A549 (Lung) | 8.7 | Receptor modulation |

In Vivo Studies

Animal model studies have shown promising results regarding the compound's safety profile and therapeutic potential:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

- Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights differences in biological activity based on structural variations:

| Compound Name | IC50 (µM) | Key Structural Feature |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) | 10.5 | Trifluoromethyl group |

| N-(1-benzyl-2-hydroxyquinolin) | 15.0 | Hydroxyl instead of oxo |

| N-(1-benzylquinolin) | 20.0 | Absence of tetrahydro group |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with tetrahydroquinoline or related heterocyclic backbones.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the primary compound (424.42 g/mol) increases molecular weight compared to the difluoro analog (392.40 g/mol) .

Electronic and Binding Modifications :

- Replacement of 4-(trifluoromethyl) with 2,4-difluoro () reduces electron-withdrawing effects, which may alter binding interactions with target proteins.

- Halogen substitutions (Cl, F in ) are often used to modulate selectivity in enzyme inhibitors or receptor antagonists.

Structural Complexity and Applications: The thiazole-containing compound () introduces a heterocyclic ring, likely enhancing interactions with aromatic residues in biological targets. The sodium salt of a tetrazole-substituted benzamide () is explicitly noted as a herbicide, though its structure diverges significantly from the primary compound.

Research Implications

- Biological Targets: The tetrahydroquinoline scaffold is prevalent in kinase inhibitors and CNS agents. The trifluoromethyl group in the primary compound may target enzymes like PARP or kinases, though direct evidence is lacking .

- Synthetic Accessibility : Compounds with shorter alkyl chains (e.g., methyl in ) may offer simpler synthesis routes compared to bulkier analogs (e.g., butyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.